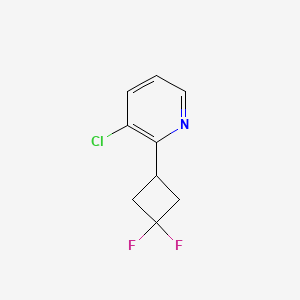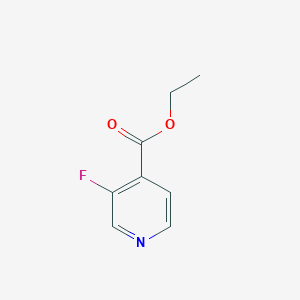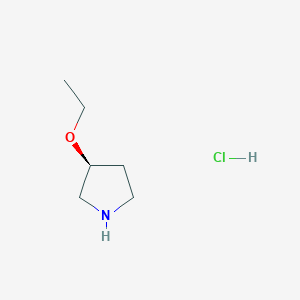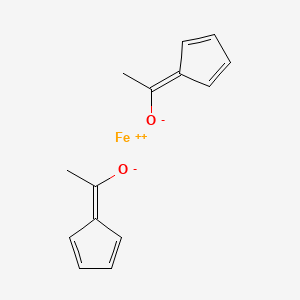
1-cyclopenta-2,4-dien-1-ylideneethanolate;iron(2+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Iron(II) 1-acetylcyclopenta-2,4-dien-1-ide is an organometallic compound that features iron in the +2 oxidation state coordinated to a 1-acetylcyclopenta-2,4-dien-1-ide ligand
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopenta-2,4-dien-1-ylideneethanolate;iron(2+) typically involves the reaction of iron(II) chloride with 1-acetylcyclopenta-2,4-dien-1-ide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the iron(II) center. Common solvents used in this synthesis include tetrahydrofuran (THF) and diethyl ether. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for 1-cyclopenta-2,4-dien-1-ylideneethanolate;iron(2+) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
化学反应分析
Types of Reactions
Iron(II) 1-acetylcyclopenta-2,4-dien-1-ide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to iron(III) derivatives under appropriate conditions.
Reduction: Reduction reactions can convert the iron(II) center to iron(0) or other lower oxidation states.
Substitution: Ligand substitution reactions can occur, where the 1-acetylcyclopenta-2,4-dien-1-ide ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often involve the use of other ligands such as phosphines or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iron(III) complexes, while reduction could produce iron(0) species. Substitution reactions result in new iron(II) complexes with different ligands.
科学研究应用
Iron(II) 1-acetylcyclopenta-2,4-dien-1-ide has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various organic reactions.
Biology: The compound’s potential interactions with biological molecules are of interest for studying metalloproteins and enzyme mimetics.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.
作用机制
The mechanism by which 1-cyclopenta-2,4-dien-1-ylideneethanolate;iron(2+) exerts its effects involves coordination chemistry and electron transfer processes. The iron center can participate in redox reactions, facilitating the transfer of electrons. The 1-acetylcyclopenta-2,4-dien-1-ide ligand can stabilize the iron center and influence its reactivity. Molecular targets and pathways involved include interactions with other metal centers, organic substrates, and biological molecules.
相似化合物的比较
Similar Compounds
Iron(II) cyclopenta-2,4-dien-1-ide: Similar structure but without the acetyl group.
Iron(II) 1,1’-diacetylferrocene: Contains two acetyl groups and a ferrocene backbone.
Iron(II) 1-(cyclopenta-2,4-dien-1-yl)-4-nitrobenzene: Features a nitrobenzene group instead of an acetyl group.
Uniqueness
Iron(II) 1-acetylcyclopenta-2,4-dien-1-ide is unique due to the presence of the acetyl group, which can influence its reactivity and stability. This compound’s specific ligand environment allows for distinct chemical behavior compared to its analogs, making it valuable for targeted applications in research and industry.
属性
分子式 |
C14H14FeO2 |
|---|---|
分子量 |
270.10 g/mol |
IUPAC 名称 |
1-cyclopenta-2,4-dien-1-ylideneethanolate;iron(2+) |
InChI |
InChI=1S/2C7H8O.Fe/c2*1-6(8)7-4-2-3-5-7;/h2*2-5,8H,1H3;/q;;+2/p-2 |
InChI 键 |
BJXATLCLYWVEMU-UHFFFAOYSA-L |
规范 SMILES |
CC(=C1C=CC=C1)[O-].CC(=C1C=CC=C1)[O-].[Fe+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(4-ethoxyphenyl)methylidene]hydroxylamine](/img/structure/B8798963.png)

![1-Phenyl-1,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B8798975.png)

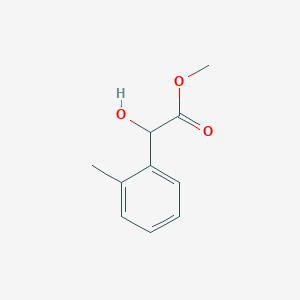
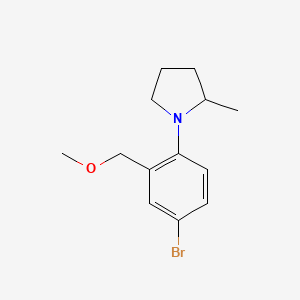
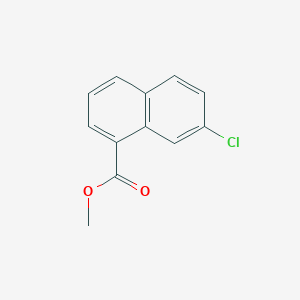
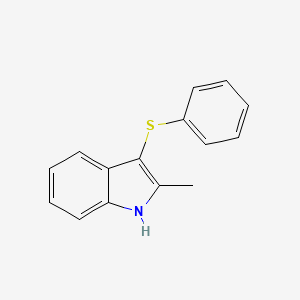
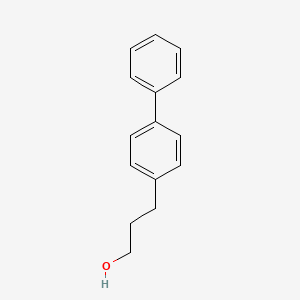
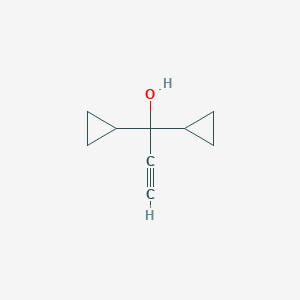
![5-tert-butyl-2-chloro-1H-benzo[d]imidazole](/img/structure/B8799035.png)
